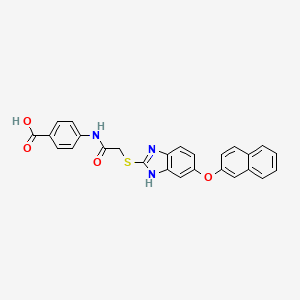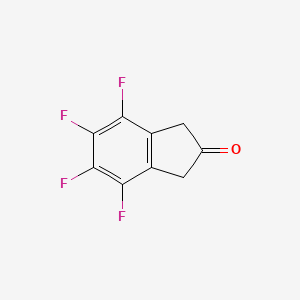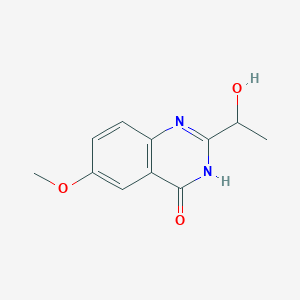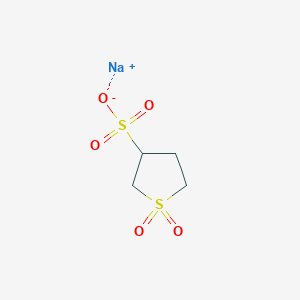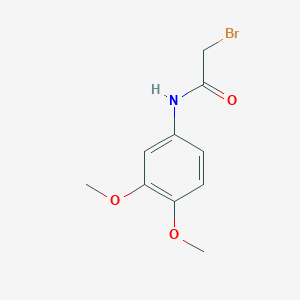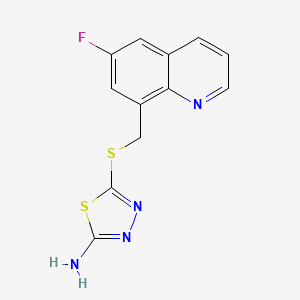
5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a compound that features a quinoline ring substituted with a fluorine atom at the 6-position and a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common route starts with the preparation of 6-fluoroquinoline, which is then functionalized to introduce the thiadiazole moiety. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
化学反応の分析
Types of Reactions
5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline ring or the thiadiazole ring.
Substitution: The fluorine atom on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorine atom can introduce various functional groups onto the quinoline ring.
科学的研究の応用
5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes due to its unique structure.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function, while the thiadiazole ring can interact with proteins, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
6-Fluoroquinoline: Shares the quinoline ring structure but lacks the thiadiazole moiety.
1,3,4-Thiadiazole: Contains the thiadiazole ring but lacks the quinoline structure.
Fluoroquinolones: A class of antibiotics that also feature a fluorine-substituted quinoline ring.
Uniqueness
5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is unique due to the combination of the quinoline and thiadiazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H9FN4S2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
5-[(6-fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H9FN4S2/c13-9-4-7-2-1-3-15-10(7)8(5-9)6-18-12-17-16-11(14)19-12/h1-5H,6H2,(H2,14,16) |
InChIキー |
UYNGQVZLRONFAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CC(=C2N=C1)CSC3=NN=C(S3)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
![Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B14889344.png)
![1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide](/img/structure/B14889346.png)
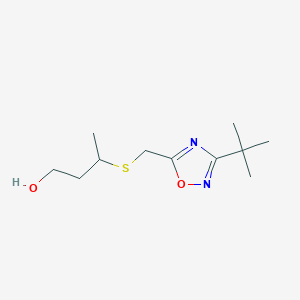

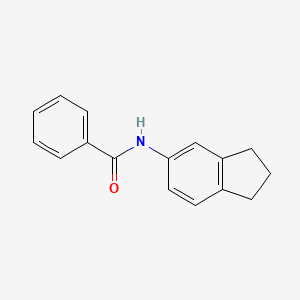
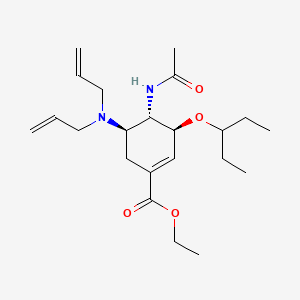
![3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)
